molecular formula C20H25N5 B8268183 4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide

4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide

Cat. No.: B8268183
M. Wt: 335.4 g/mol
InChI Key: LKZVYVQLBVTSLH-UHFFFAOYSA-N
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Description

4,4’-di-tert-butyl-N-cyano-[2,2’-bipyridine]-6-carboximidamide is a bipyridine cyanocarboxamidine ligand. This compound is known for its role in enabling nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-di-tert-butyl-N-cyano-[2,2’-bipyridine]-6-carboximidamide involves the Hiyama-Denmark cross-coupling reaction. This method uses 4-(tert-butyl)-2-(tert-butyldimethylsilyl)pyridine and 2-bromo-4-(tert-butyl)pyridine as starting materials . The reaction conditions typically involve the use of Na2S2O8 as an oxidant and Ir(ppy)2(dtbpy)PF6 as a photocatalyst in a DMSO/DCE solvent system under visible light irradiation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Mechanism of Action

The mechanism by which 4,4’-di-tert-butyl-N-cyano-[2,2’-bipyridine]-6-carboximidamide exerts its effects involves its role as a ligand in nickel-catalyzed reactions. The compound coordinates with nickel to form a complex that facilitates the cross-electrophile coupling of aryl and alkyl halides . This process involves the activation of the halides and the subsequent formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-di-tert-butyl-N-cyano-[2,2’-bipyridine]-6-carboximidamide is unique due to its cyanocarboxamidine functional group, which enhances its ability to act as a ligand in nickel-catalyzed cross-electrophile couplings. This makes it particularly effective in facilitating the coupling of diverse aryl and alkyl halides under mild conditions .

Properties

IUPAC Name

4-tert-butyl-6-(4-tert-butylpyridin-2-yl)-N'-cyanopyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-19(2,3)13-7-8-23-15(9-13)16-10-14(20(4,5)6)11-17(25-16)18(22)24-12-21/h7-11H,1-6H3,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZVYVQLBVTSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC(=CC(=C2)C(C)(C)C)C(=NC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide
Reactant of Route 2
4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide
Reactant of Route 3
Reactant of Route 3
4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide
Reactant of Route 4
4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide
Reactant of Route 5
4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide
Reactant of Route 6
4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide

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